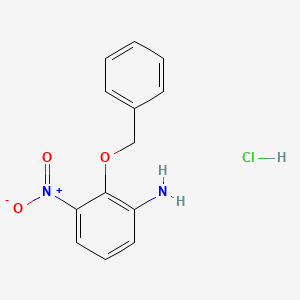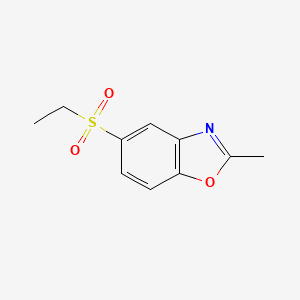![molecular formula C7H7Cl2NO B3157231 O-[(3,4-dichlorophenyl)methyl]hydroxylamine CAS No. 84772-12-3](/img/structure/B3157231.png)
O-[(3,4-dichlorophenyl)methyl]hydroxylamine
説明
O-[(3,4-dichlorophenyl)methyl]hydroxylamine, also referred to as DCPMH, is a chemical compound with a molecular weight of 192.04 g/mol. It is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a methyl group .
Synthesis Analysis
DCPMH can be synthesized through the Mitsunobu reaction, where ethyl 2-arylhydrazinecarboxylates work as organocatalysts. They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Molecular Structure Analysis
The molecular structure of DCPMH contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis
DCPMH can participate in the Mitsunobu reaction, which is an oxidation-reduction condensation. This reaction has been widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .Physical And Chemical Properties Analysis
DCPMH is a solid substance at room temperature .科学的研究の応用
Synthesis and Chemical Properties
O-[(3,4-dichlorophenyl)methyl]hydroxylamine is a compound of interest in various chemical syntheses and studies due to its reactivity and potential in creating novel chemical entities. Research has explored its use in the synthesis of chlorinated thiophenes, highlighting its role in the formation of trihalogenated hydroxythiophenes. These compounds have shown unique tautomeric properties and reactivity, leading to the creation of new chemical structures, such as the unexpected formation of 3,4-dichloro-2,5-dihydrothiophen-2-one through reaction with methylmagnesium iodide (Skramstad et al., 2000).
Reaction Mechanisms and Intermediates
Studies on the mechanisms of nucleophilic substitution reactions involving methylated hydroxylamines, such as O-[(3,4-dichlorophenyl)methyl]hydroxylamine, have contributed significantly to understanding the kinetics and pathways of these reactions. These investigations have revealed insights into the rates of initial attack and the role of O-methylation in blocking certain reactions, thereby highlighting the compound's versatility and its potential in synthesizing a variety of chemical products (Domingos et al., 2004).
Environmental and Organic Chemistry
Research into the degradation of organic pollutants has also seen the application of hydroxylamine derivatives. The study on the use of hydroxylamine to promote the goethite surface Fenton degradation of various organic pollutants, including dyes and antibiotics, presents a novel environmental cleanup strategy. This method utilizes the efficient Fe(III)/Fe(II) cycle on the goethite surface promoted by hydroxylamine, offering an innovative approach to organic pollutant degradation with significant environmental implications (Hou et al., 2017).
Advanced Material Synthesis
Further, hydroxylamine derivatives have been involved in the synthesis of advanced materials, such as the preparation of hydroxylamine and O-methylhydroxylamine complexes of manganese and rhenium. These complexes have potential applications in catalysis and materials science, demonstrating the wide-ranging utility of hydroxylamine derivatives in creating complex metal-organic frameworks and catalysts (Albertin et al., 2006).
Safety And Hazards
特性
IUPAC Name |
O-[(3,4-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMBDDNTFJQHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(3,4-dichlorophenyl)methyl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



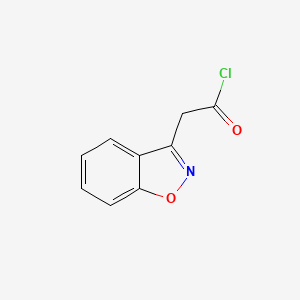
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)
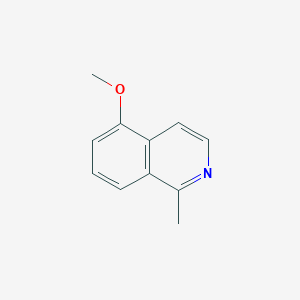
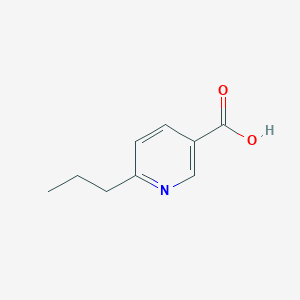
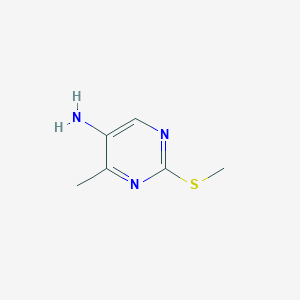
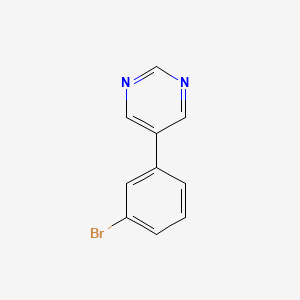
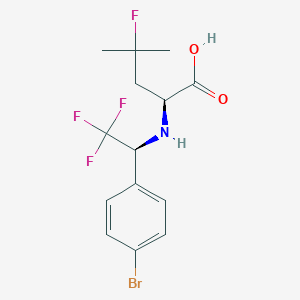
![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)
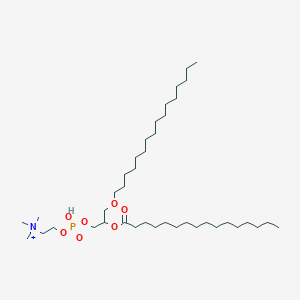
![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)
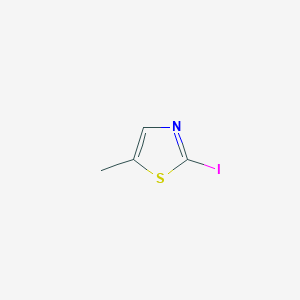
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)
